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Compound of Interest

Compound Name: 16:0 Glutaryl PE

Cat. No.: B1504399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DPPE-GA) in biomembrane

research. DPPE-GA is a versatile functionalized phospholipid that serves as a valuable tool for

covalently linking molecules to lipid bilayers and for creating pH-responsive liposomal systems.

Introduction to DPPE-GA
DPPE-GA is a derivative of the common phospholipid DPPE, featuring a glutaryl group

attached to the ethanolamine headgroup. This modification provides a terminal carboxylic acid,

which can be leveraged for various bioconjugation strategies. The dipalmitoyl acyl chains give

the lipid a high phase transition temperature (Tm), leading to the formation of rigid and stable

bilayers at physiological temperatures.

The primary applications of DPPE-GA in biomembrane studies stem from its ability to:

Covalently immobilize proteins, peptides, and other amine-containing molecules to the

surface of liposomes or supported lipid bilayers. This is crucial for creating targeted drug

delivery systems, biosensors, and for studying protein-membrane interactions.

Confer pH-sensitivity to liposomal formulations. The carboxylic acid group of the glutaryl

moiety has a pKa in the acidic range. In environments with a pH below its pKa, the carboxyl

group becomes protonated, leading to changes in the liposome's surface charge and
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potentially triggering the release of encapsulated contents. This property is particularly useful

for designing drug delivery vehicles that release their payload in the acidic microenvironment

of tumors or within endosomes.

Key Applications and Experimental Protocols
Covalent Immobilization of Proteins and Peptides
The terminal carboxyl group of DPPE-GA provides a reactive handle for the covalent

attachment of proteins, peptides, antibodies, and other ligands containing primary amines. A

common and efficient method for this is the use of 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS)

chemistry.

This protocol describes the preparation of liposomes containing DPPE-GA and the subsequent

covalent coupling of a model peptide using EDC/sulfo-NHS chemistry.

Materials:

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

Cholesterol

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DPPE-GA)

Chloroform

Methanol

Phosphate-buffered saline (PBS), pH 7.4

MES buffer (2-(N-morpholino)ethanesulfonic acid), 50 mM, pH 6.0

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Model peptide with a primary amine (e.g., a lysine-containing peptide)
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)

Size-exclusion chromatography column (e.g., Sepharose CL-4B)

Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

Part 1: Preparation of DPPE-GA Containing Liposomes

Lipid Film Hydration:

In a round-bottom flask, dissolve DPPC, cholesterol, and DPPE-GA in a

chloroform:methanol (2:1, v/v) mixture. A typical molar ratio is 55:40:5

(DPPC:Cholesterol:DPPE-GA).

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of

the flask.

Further dry the lipid film under a stream of nitrogen gas for at least 30 minutes to remove

any residual solvent.

Hydration:

Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. The temperature of the

hydration buffer should be above the phase transition temperature of DPPC (~41°C).

The resulting suspension will contain multilamellar vesicles (MLVs).

Extrusion:

Assemble the mini-extruder with a 100 nm polycarbonate membrane.

Equilibrate the extruder to a temperature above the Tm of the lipids.

Pass the MLV suspension through the extruder 11-21 times to form small unilamellar

vesicles (SUVs) of a uniform size.
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Part 2: Covalent Coupling of the Peptide

Activation of Carboxyl Groups:

Transfer the liposome suspension to a clean reaction vessel.

Add a freshly prepared solution of EDC and sulfo-NHS in MES buffer (pH 6.0). A 10-fold

molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the amount of

DPPE-GA is recommended.[1]

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Peptide Conjugation:

Dissolve the model peptide in PBS (pH 7.4).

Add the peptide solution to the activated liposome suspension. A molar ratio of peptide to

DPPE-GA of 1:10 to 1:20 is a good starting point for optimization.

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle

stirring.

Quenching:

Add the quenching solution to the reaction mixture to deactivate any unreacted NHS-

esters.

Incubate for 15 minutes at room temperature.

Purification:

Separate the peptide-conjugated liposomes from unreacted peptide and coupling reagents

using a size-exclusion chromatography column equilibrated with PBS (pH 7.4).

Collect the fractions containing the liposomes (typically the turbid fractions that elute first).

Characterization:
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Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the

liposomes before and after peptide conjugation using dynamic light scattering (DLS).

Coupling Efficiency: Quantify the amount of peptide conjugated to the liposomes using a

suitable protein/peptide quantification assay (e.g., BCA or fluorescamine assay) after

separating the free peptide.

pH-Responsive Drug Delivery
The carboxylic acid of DPPE-GA can be exploited to create liposomes that are stable at

physiological pH (7.4) but become destabilized and release their contents in an acidic

environment (pH < 6.5). This is due to the protonation of the carboxyl group, which alters the

charge and packing of the lipid headgroups.

This protocol describes the preparation of doxorubicin-loaded, pH-responsive liposomes

containing DPPE-GA and the characterization of their drug release profile.

Materials:

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

Cholesterol

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DPPE-GA)

Doxorubicin hydrochloride

Ammonium sulfate solution (250 mM)

PBS (pH 7.4)

Citrate buffer (pH 5.5)

Size-exclusion chromatography column (e.g., Sephadex G-50)

Dialysis tubing (MWCO 10 kDa)

Spectrofluorometer
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Procedure:

Part 1: Preparation of Doxorubicin-Loaded Liposomes

Lipid Film Hydration:

Prepare a lipid film containing DPPC, cholesterol, and DPPE-GA (e.g., molar ratio of

55:40:5) as described in the previous protocol.

Hydration and Remote Loading:

Hydrate the lipid film with 250 mM ammonium sulfate solution.

Extrude the liposomes as described previously to obtain SUVs with an entrapped

ammonium sulfate gradient.

Remove the external ammonium sulfate by passing the liposome suspension through a

size-exclusion column equilibrated with a suitable buffer (e.g., sucrose solution).

Add doxorubicin hydrochloride to the liposome suspension and incubate at a temperature

above the lipid Tm (e.g., 60°C) for 30-60 minutes. The doxorubicin will be actively loaded

into the liposomes.

Remove unencapsulated doxorubicin using a size-exclusion column or dialysis.

Part 2: In Vitro Drug Release Study

Dialysis Setup:

Place a known amount of the doxorubicin-loaded liposome suspension into a dialysis bag.

Place the dialysis bag into a larger volume of release buffer (either PBS pH 7.4 or citrate

buffer pH 5.5).

Maintain the temperature at 37°C with gentle stirring.

Sampling and Quantification:
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At predetermined time points, withdraw aliquots from the release buffer outside the dialysis

bag.

Quantify the concentration of released doxorubicin using a spectrofluorometer (excitation

~480 nm, emission ~590 nm).

Calculate the cumulative percentage of drug release over time.

Data Presentation
The following tables summarize representative quantitative data for DPPE-GA containing

liposomes based on typical results reported for similar systems in the literature.

Table 1: Physicochemical Properties of DPPE-GA Containing Liposomes Before and After

Peptide Conjugation

Liposome
Formulation

Mean Diameter
(nm)

Polydispersity
Index (PDI)

Zeta Potential (mV)
at pH 7.4

DPPC/Chol/DPPE-GA

(55:40:5)
110 ± 5 < 0.15 -35 ± 4

Peptide-conjugated

Liposomes
125 ± 7 < 0.20 -20 ± 3

Note: The increase in size and decrease in the magnitude of the negative zeta potential upon

peptide conjugation are indicative of successful surface modification.

Table 2: Representative pH-Dependent Doxorubicin Release from DPPE-GA Containing

Liposomes
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Time (hours)
Cumulative Release at pH
7.4 (%)

Cumulative Release at pH
5.5 (%)

1 5 ± 1 30 ± 3

4 10 ± 2 65 ± 5

8 15 ± 2 85 ± 6

24 22 ± 3 > 95

Note: The significantly higher drug release at acidic pH demonstrates the pH-responsive nature

of the formulation.

Visualizations
The following diagrams illustrate key experimental workflows and concepts related to the

application of DPPE-GA.
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Caption: Workflow for the preparation of DPPE-GA containing liposomes.
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Caption: Workflow for covalent peptide conjugation to DPPE-GA liposomes.
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Caption: Principle of pH-responsive drug release from DPPE-GA liposomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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